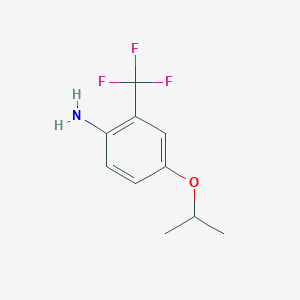

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Descripción

Aniline (B41778) and its derivatives are foundational scaffolds in organic chemistry, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and materials. The strategic placement of specific functional groups onto the aniline ring is a cornerstone of modern chemical design, allowing for the precise modulation of a molecule's physicochemical and biological properties. Among the most impactful substituents are electron-withdrawing groups like the trifluoromethyl moiety and electron-donating alkoxy groups such as the isopropoxy functionality. The compound 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline exemplifies a structure where these opposing electronic effects are combined, creating a molecule with tailored properties for potential applications in various fields of chemical research.

The table below outlines key physicochemical properties for this compound, derived from computational predictions.

| Identifier | Value |

|---|---|

| Molecular Formula | C10H12F3NO |

| Molecular Weight | 219.20 g/mol |

| CAS Number | 634187-67-0 chem-space.com |

| Predicted XlogP | 2.9 uni.lu |

| SMILES | CC(C)OC1=CC(=C(C=C1)N)C(F)(F)F uni.lu |

| InChIKey | JUYARYFJSNVXRJ-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-yloxy-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-6(2)15-7-3-4-9(14)8(5-7)10(11,12)13/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYARYFJSNVXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propan 2 Yloxy 2 Trifluoromethyl Aniline and Analogues

Strategies for Incorporating the Isopropoxy Moiety

The introduction of the isopropoxy group onto the aromatic ring is a critical step in the synthesis. This is typically achieved through etherification reactions or by designing precursors that already contain the desired ether linkage.

Etherification Approaches Utilizing Isopropyl Sources

The most common method for forming the isopropoxy ether linkage is the Williamson ether synthesis. francis-press.com This reaction involves the O-alkylation of a phenoxide with an isopropyl halide. In the context of synthesizing the target molecule, the starting material is typically 4-amino-3-(trifluoromethyl)phenol (B1283321). The phenolic hydroxyl group is deprotonated with a base to form a more nucleophilic phenoxide, which then reacts with an isopropyl source, such as isopropyl bromide or isopropyl iodide, to yield the desired ether.

Key factors influencing the success of this reaction include the choice of base, solvent, and reaction temperature. While primary alkyl halides generally give good yields in such alkylations, secondary halides like isopropyl bromide can sometimes lead to lower yields due to competing elimination reactions.

| Starting Material | Reagent | Base | Solvent | Conditions | Product |

| 4-Amino-3-(trifluoromethyl)phenol | Isopropyl bromide | K₂CO₃ | DMF | 80 °C | 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline |

| 4-Nitrophenol | Isopropyl iodide | NaH | THF | Reflux | 1-Isopropoxy-4-nitrobenzene (B1590395) |

This table presents typical conditions for the Williamson ether synthesis to form isopropoxy ethers on phenolic substrates.

Precursor Design from Functionalized Phenols

An alternative strategy involves designing a synthetic route where the isopropoxy group is introduced at an earlier stage. For instance, a common precursor, 4-nitrophenol, can first undergo etherification with an isopropyl halide. The resulting 1-isopropoxy-4-nitrobenzene is then subjected to trifluoromethylation, followed by the reduction of the nitro group to an amine. This multi-step approach allows for potentially easier purification at intermediate stages and can avoid issues with incompatible functional groups.

Another example is the synthesis of 4-isopropoxy-3-(trifluoromethyl)aniline (B2728424) starting from the reduction of 1-isopropoxy-2-nitro-5-(trifluoromethyl)benzene. This reduction is often carried out using iron filings in acetic acid. prepchem.com

Electrochemical Functionalization of Anilines with Hexafluoroisopropanol (as a related approach)

Modern synthetic chemistry has explored novel methods for forming C-O bonds. While not a direct method for isopropoxylation, electrochemical functionalization serves as an important related approach. An environmentally benign, electrochemically enabled method has been developed for the site-selective functionalization of aniline (B41778) derivatives with hexafluoroisopropanol (HFIP). rsc.org This process operates under mild electro-oxidation conditions and does not require transition metals or chemical oxidants. rsc.org The reaction uses tetrabutylammonium (B224687) hexafluorophosphate (B91526) as both a redox catalyst and an electrolyte. rsc.org This strategy highlights advanced techniques for creating aryl ethers, which could potentially be adapted for simpler alkoxy groups in the future. The unique properties of fluorinated solvents like HFIP can also promote selective functionalization of anilines. nih.govacs.orgbohrium.com

Advanced Trifluoromethylation Protocols for Aromatic Systems

The incorporation of a trifluoromethyl (CF₃) group into aromatic systems is of great interest as it can significantly alter the physical, chemical, and biological properties of a molecule. nih.gov

Direct C-H Trifluoromethylation of Aniline Derivatives

Direct C-H trifluoromethylation is a highly desirable transformation as it avoids the need for pre-functionalized substrates. pnas.org Several methods have been developed for the direct trifluoromethylation of aniline derivatives. One approach involves a visible-light-mediated ortho-C-H trifluoromethylation using the inexpensive and stable Langlois reagent (CF₃SO₂Na) as the CF₃ source. nih.govacs.org This method demonstrates a copper/photoredox dual catalytic mechanism. acs.org Another strategy employs Togni's reagent for the direct trifluoromethylation of (hetero)arenes under transition-metal-free conditions, proceeding smoothly under mild conditions with good tolerance for many functional groups. researchgate.net

| Aniline Substrate | CF₃ Source | Catalyst/Conditions | Regioselectivity |

| Acetanilide | Togni's reagent | Ni(acac)₂ / dtbbpy | Ortho |

| N-Methylaniline | CF₃SO₂Na | [Ir(ppy)₂(dtbbpy)]PF₆ / Cu(OAc)₂ / Visible Light | Ortho |

| Aniline | Togni's reagent | Transition-metal-free | Ortho/Para mixture |

This table summarizes various methods for the direct C-H trifluoromethylation of aniline derivatives.

Transition-Metal Catalyzed Trifluoromethylation Reactions (e.g., Nickel, Palladium)

Transition-metal catalysis provides powerful and versatile tools for introducing the trifluoromethyl group. nih.gov Palladium and nickel are among the most employed metals for these transformations. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The trifluoromethylation of aryl halides (chlorides, bromides, iodides) and triflates is a well-established method. nih.govnih.govbeilstein-journals.org These reactions typically involve a Pd(0) catalyst, a suitable ligand (often a bulky biaryl phosphine), and a nucleophilic CF₃ source like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). nih.govbeilstein-journals.org The reactions proceed under mild conditions and tolerate a wide array of functional groups, including ethers, esters, and amides, making them suitable for late-stage functionalization. nih.govnih.gov

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for trifluoromethylation. nih.gov An efficient nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent has been developed, showing good functional group tolerance and regioselectivity under mild conditions. researchgate.netnih.gov Furthermore, nickel-mediated methods have been reported for the trifluoromethylation of phenol (B47542) derivatives through the activation of aryl C–O bonds, expanding the scope of accessible starting materials. osti.gov Nickel-catalyzed reactions can also proceed through different mechanistic pathways, such as involving Ni(I)/Ni(III) catalytic cycles, which can be highly efficient. rsc.org

| Catalyst System | Aryl Substrate | CF₃ Source | Key Features |

| Pd(dba)₂ / BrettPhos | Aryl Chlorides | TMSCF₃ / KF | Mild conditions, broad scope nih.govnih.gov |

| Ni(cod)₂ / PCy₃ | Aryl Triflates | TMSCF₃ / CsF | Effective for phenol derivatives osti.gov |

| Ni(acac)₂ / dtbbpy | Anilines (C-H) | Togni's reagent | Direct functionalization of free anilines researchgate.netnih.gov |

This table provides an overview of representative transition-metal catalyzed trifluoromethylation reactions.

Photoredox Catalysis in Trifluoromethylation

Photoredox catalysis has emerged as a powerful and mild method for the trifluoromethylation of organic molecules, including arenes and heteroarenes. princeton.eduresearchgate.net This strategy utilizes visible light to excite a photocatalyst, which then initiates a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor. princeton.eduresearchgate.net The photoredox catalytic cycle is typically initiated by the excitation of a photocatalyst, such as Ru(phen)3Cl2 or an iridium complex, with a household light bulb. princeton.eduresearchgate.net This excited state catalyst can then engage in a SET event with a trifluoromethyl source, like triflyl chloride or Togni's reagent, to produce the highly reactive trifluoromethyl radical. princeton.eduresearchgate.netresearchgate.net

This radical species can then add to aromatic systems, precluding the need for pre-functionalization of the arene starting material. princeton.eduresearchgate.net The resulting radical intermediate is subsequently oxidized to a cation, which, after deprotonation, yields the trifluoromethylated arene. researchgate.net This approach is advantageous as it often proceeds at room temperature, offering a milder alternative to traditional trifluoromethylation methods that can require high temperatures. princeton.edu The versatility of photoredox catalysis allows for the trifluoromethylation of a wide array of substrates, including complex and biologically active molecules, often with high regioselectivity. researchgate.net For instance, a visible-light mediated ortho-C–H trifluoromethylation of aniline derivatives has been developed using the Langlois reagent (CF3SO2Na) as the trifluoromethyl source. acs.org

| Catalyst System | CF3 Source | Substrate | Key Features |

| Ru(bpy)3Cl2 / household lamp | Trifluoromethyl iodide | Aldehydes | Enantioselective α-trifluoromethylation. nih.gov |

| Ir(ppy)2(dtb-bpy)+ / fluorescent bulb | Trifluoromethyl iodide | Aldehydes | High enantiocontrol. nih.gov |

| Ru(phen)3Cl2 / household lamp | Triflyl chloride | Arenes and heteroarenes | Mild, operationally simple, direct C-H functionalization. princeton.eduresearchgate.net |

| Ir(ppy)3 / visible light | Togni's reagent | Aniline derivatives | Visible-light-driven trifluoromethylation. researchgate.net |

| Copper/Photoredox dual catalysis | Langlois reagent | Aniline derivatives | General ortho-C–H trifluoromethylation. acs.org |

Application of Specific Trifluoromethylating Reagents (e.g., Togni's Reagent, N-Trifluoromethylsuccinimide - NTFS)

Specific reagents have been developed for the efficient transfer of a trifluoromethyl group. Among these, Togni's reagents and N-trifluoromethylsuccinimide (NTFS) are notable for their application in the trifluoromethylation of anilines.

Togni's Reagent: Togni's reagent II, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, is a hypervalent iodine compound widely used for electrophilic trifluoromethylation. enamine.netwikipedia.org An efficient nickel-catalyzed direct C-H trifluoromethylation of free anilines using Togni's reagent has been developed. nih.govacs.org This method demonstrates good functional group tolerance, regioselectivity, and chemoselectivity under mild conditions, providing a one-step alternative to multi-step syntheses. nih.govacs.org The reaction is compatible with various functional groups, including alkyl, alkoxy, cyano, and halide substituents on the aniline ring. acs.org Visible-light photoredox catalysis has also been employed with Togni's reagent for the trifluoromethylation of aniline derivatives. researchgate.net

N-Trifluoromethylsuccinimide (NTFS): N-Trifluoromethylsuccinimide has been designed and utilized as a reagent for the direct C-H trifluoromethylation of free anilines. researchgate.netnih.gov This protocol has been successfully applied to a range of free aniline substrates, affording trifluoromethylated products in good yields. researchgate.netnih.gov The practicality of this method has been demonstrated through gram-scale experiments. researchgate.netnih.gov

| Reagent | Catalyst/Conditions | Substrate | Outcome |

| Togni's Reagent | Nickel catalyst | Free anilines | Good to excellent yields of trifluoromethylated anilines. acs.org |

| N-Trifluoromethylsuccinimide (NTFS) | PIDA, K2CO3, DMSO, 60 °C | Free anilines | Good yields of a series of trifluoromethylated products. researchgate.net |

Mechanistic Insights into Trifluoromethylation Processes (e.g., Free-Radical Mechanisms)

The trifluoromethylation of anilines and their analogues often proceeds through a free-radical mechanism. researchgate.netwikipedia.org In photoredox catalysis, the process is initiated by a single electron transfer (SET) from the excited state of the photocatalyst to the trifluoromethylating reagent, or vice versa, to generate a trifluoromethyl radical (•CF3). princeton.eduresearchgate.net This electrophilic radical then adds to the electron-rich aromatic ring of the aniline. researchgate.net

For the nickel-catalyzed trifluoromethylation of free anilines with Togni's reagent, a plausible mechanism involves the initial generation of a •CF3 radical and a Ni(III) species from the interaction of the Ni(II) catalyst with the Togni's reagent. acs.org The •CF3 radical then adds to the ortho or para position of the aniline to form a radical intermediate. acs.org This intermediate is subsequently oxidized by the Ni(III) species to a carbocation, regenerating the Ni(II) catalyst. acs.org Finally, deprotonation of the carbocation yields the desired trifluoromethylated aniline. acs.org

Similarly, the direct trifluoromethylation of free anilines using N-Trifluoromethylsuccinimide (NTFS) is also proposed to proceed via a free radical reaction mechanism. researchgate.netnih.gov Radical quenching experiments, for instance using TEMPO, have been conducted to support the involvement of free radicals in these transformations. mst.edu The •CF3 radical is considered an electrophilic species and is more reactive than a methyl radical. wikipedia.org

Convergent and Linear Synthetic Routes to the Target Compound

The synthesis of this compound can be approached through both convergent and linear strategies, often involving sequential functionalization of a simpler aromatic precursor.

Sequential Functionalization Strategies (e.g., Halogenation followed by Amination)

A common linear approach to substituted anilines involves the sequential introduction of functional groups onto an aromatic ring. For the target compound, a plausible route could begin with a trifluoromethylated benzene (B151609) derivative. For instance, a halogenated trifluoromethylbenzene could first undergo a nucleophilic aromatic substitution with isopropoxide to introduce the ether linkage. This would be followed by the introduction of a nitro group, which can then be reduced to the aniline. Alternatively, a halogenated nitrobenzene (B124822) could be a starting point.

The order of these steps is crucial for directing the regiochemistry of the substitutions. For example, the synthesis of multi-substituted anilines often requires careful planning to manage the directing effects of the existing substituents. eurekalert.org Palladium-catalyzed C-H olefination of aniline derivatives has been shown to be influenced by the electronic properties of the substrate, with preferential functionalization at the most electron-rich position. nih.gov

Reductive Transformations of Nitro Precursors (e.g., Catalytic Hydrogenation)

A key step in many synthetic routes to anilines is the reduction of a corresponding nitroaromatic precursor. Catalytic hydrogenation is a widely used and efficient method for this transformation. mt.com This process is critical for introducing the amino functionality into aromatic rings. mt.com The selective catalytic hydrogenation of nitroarenes to anilines is of great importance in the chemical industry. researcher.liferesearchgate.net

The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. researcher.life While generally effective, the hydrogenation of aromatic nitro compounds can be associated with the formation of unstable hydroxylamine (B1172632) intermediates, which can pose safety risks if the reaction is not carefully controlled. mt.com Photocatalysis offers a milder alternative, enabling high conversion of nitrobenzene to aniline at room temperature and low hydrogen pressure. nih.gov Various catalysts, including those based on TiO2 and CeO2, have been explored for the photocatalytic hydrogenation of nitrobenzene. nih.govrsc.org

| Reduction Method | Catalyst/Conditions | Substrate | Product | Key Features |

| Catalytic Hydrogenation | Various metal catalysts (Pd, Pt, Ni), H2 | Nitroaromatics | Anilines | Widely used, efficient, potential for unstable intermediates. mt.comresearcher.life |

| Photocatalytic Hydrogenation | TiO2@N-AC, isopropanol, 30°C | Nitrobenzene | Aniline | High conversion and selectivity at room temperature. nih.gov |

| Transfer Hydrogenation | Reductive agents | Nitroarenes | Anilines | Avoids the use of high-pressure hydrogen gas. researcher.liferesearchgate.net |

Introduction of Alkyl Groups via Grignard Reagents for Analogues

For the synthesis of analogues of this compound with different alkyl groups, Grignard reagents are valuable tools. While Grignard reagents react with the acidic protons of anilines, they can be used to introduce alkyl groups onto aromatic rings through various strategies. stackexchange.com One approach involves the 1,6-conjugate addition of Grignard reagents to in situ generated aza-p-quinone methides, which can be catalyzed by copper(I) salts to afford 4-substituted anilines. nih.govacs.org This method has been shown to be effective for a range of Grignard reagents, including those with linear alkyl chains, cyclic alkyl groups, and aryl moieties. nih.gov

It is important to note that direct reaction of a Grignard reagent with an unprotected aniline will result in deprotonation of the amine. stackexchange.comchemicalforums.com Therefore, for reactions where the Grignard reagent is intended to react at another position on the molecule, protection of the amino group may be necessary. chemicalforums.com

| Reaction | Reagents | Substrate | Product |

| 1,6-Conjugate Addition | Grignard Reagent, Cu(I) catalyst | In situ generated aza-p-quinone methide | 4-(sec-Alkyl)anilines |

Chemical Reactivity and Transformation of 4 Propan 2 Yloxy 2 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of these reactions on a substituted benzene (B151609) ring is highly dependent on the electronic properties of the existing substituents.

Directing Effects of Trifluoromethyl and Isopropoxy Groups on Regioselectivity

The regioselectivity of EAS reactions on 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is controlled by the cumulative effects of the three substituents: the amino (-NH₂), the isopropoxy (-OCH(CH₃)₂), and the trifluoromethyl (-CF₃) groups. The amino group is a powerful activating group, while the isopropoxy group is a moderately activating group; both direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.orgpressbooks.pub Conversely, the trifluoromethyl group is a strong deactivating group that directs incoming electrophiles to the meta position. libretexts.orgwikipedia.org

The directing influences of these groups are summarized below:

| Functional Group | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ (Anilino) | +M > -I (Strong Resonance Donor) | Strongly Activating | ortho, para |

| -OCH(CH₃)₂ (Isopropoxy) | +M > -I (Resonance Donor) | Activating | ortho, para |

| -CF₃ (Trifluoromethyl) | -I (Strong Inductive Withdrawal) | Strongly Deactivating | meta |

In this compound, the positions available for substitution are C3, C5, and C6. The directing effects converge to determine the most probable sites of electrophilic attack:

Position C3: This position is ortho to the activating isopropoxy group but also ortho to the deactivating trifluoromethyl group. The proximity to the bulky isopropoxy and trifluoromethyl groups may also introduce steric hindrance.

Position C5: This site is ortho to the activating isopropoxy group and para to the deactivating trifluoromethyl group.

Position C6: This position is ortho to the strongly activating amino group and meta to the deactivating trifluoromethyl group.

The hierarchy of activating strength is generally -NH₂ > -OR > alkyl groups. libretexts.org Therefore, the powerful activating and ortho, para-directing nature of the amino and isopropoxy groups dominates the deactivating influence of the trifluoromethyl group. wikipedia.orgwikipedia.org Electrophilic attack is most likely to occur at the positions most strongly activated and least sterically hindered, primarily positions C6 and C5, which are activated by the potent -NH₂ and -OCH(CH₃)₂ groups, respectively.

Detailed Mechanistic Pathways of EAS (Arenium Ion Intermediates, Rate-Determining Steps)

The mechanism of electrophilic aromatic substitution proceeds through a two-step pathway. masterorganicchemistry.com

Formation of the Arenium Ion (Rate-Determining Step): The aromatic ring, acting as a nucleophile, attacks an electrophile (E⁺). This initial step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. The product is a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Deprotonation to Restore Aromaticity: In the second, faster step, a weak base removes a proton from the sp³-hybridized carbon of the arenium ion. This action restores the aromatic π-system and yields the final substitution product. masterorganicchemistry.comlibretexts.org

The stability of the intermediate arenium ion is crucial in determining the reaction's regioselectivity. For this compound, attack at a position like C6 leads to an arenium ion where the positive charge is delocalized across the ring. The resonance structures show that the positive charge can be situated on carbons C1, C3, and C5.

The stability of this intermediate is enhanced because the lone pairs of electrons on the nitrogen of the amino group (at C1) and the oxygen of the isopropoxy group (at C4) can delocalize into the ring, stabilizing the positive charge through resonance. wikipedia.org This stabilization is most effective when the electrophile adds ortho or para to these activating groups. Conversely, the electron-withdrawing trifluoromethyl group destabilizes the adjacent positive charge, making substitution ortho or para to it less favorable. libretexts.org

Nucleophilic Substitution Reactions

While less common for many benzene derivatives, nucleophilic aromatic substitution can occur under specific conditions, particularly when the aromatic ring is rendered electron-poor.

Aromatic Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This pathway is distinct from EAS and has its own set of requirements. libretexts.org

Key Features of SₙAr Reactions:

Substrate Requirements: The reaction requires an aromatic ring substituted with a good leaving group (e.g., a halide) and one or more strong electron-withdrawing groups (EWGs), such as -NO₂ or -CF₃. libretexts.orgnih.gov

Position of EWGs: These electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate via resonance. libretexts.org

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The parent molecule, this compound, is not set up for a typical SₙAr reaction as it lacks a suitable leaving group. However, a derivative, such as 1-chloro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene, would be a candidate. In such a derivative, the trifluoromethyl group at the C2 position would be ortho to the chloro leaving group at C1, strongly activating it toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The presence of electron-donating groups like isopropoxy generally disfavors SₙAr by increasing the ring's electron density. libretexts.org

| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SₙAr) |

| Attacking Species | Electrophile (e.g., Br⁺, NO₂⁺) | Nucleophile (e.g., OH⁻, RO⁻) |

| Ring Requirement | Electron-rich (favored by EDGs) | Electron-poor (favored by EWGs) |

| Intermediate | Arenium Ion (carbocation) | Meisenheimer Complex (carbanion) |

| Substituent Effect | EDGs activate; EWGs deactivate | EWGs activate; EDGs deactivate |

Substitution Reactions at Benzylic Positions (Relevant to Derivatives)

The term "benzylic position" refers to a carbon atom directly attached to a benzene ring. The compound this compound does not possess a benzylic carbon. However, if a derivative were to contain an alkyl substituent on the ring (e.g., a methyl group at C5), that carbon would be a benzylic position.

Benzylic positions exhibit unique reactivity because intermediates (radicals, carbocations, or carbanions) at this position are stabilized by resonance with the attached aromatic ring. Typical reactions at benzylic positions include:

Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) to selectively halogenate the benzylic carbon.

Oxidation: Strong oxidizing agents like KMnO₄ or K₂Cr₂O₇ can oxidize benzylic carbons that have at least one hydrogen atom to a carboxylic acid group.

The electronic nature of the other ring substituents would influence the rates of these reactions by affecting the stability of the benzylic intermediates.

Oxidation Reactions of the Aniline (B41778) Moiety

The amino group of the aniline moiety is readily susceptible to oxidation, and the reaction can yield a variety of products depending on the oxidizing agent and the specific reaction conditions. The presence of an electron-donating isopropoxy group can further increase the electron density on the amino group, potentially making it more sensitive to oxidation.

| Oxidizing Agent | Potential Oxidation Product(s) |

| Hydrogen Peroxide (H₂O₂) | Nitroso compounds, Nitro compounds |

| Peroxy acids (e.g., m-CPBA) | Nitro compounds |

| Potassium Permanganate (KMnO₄) | Azo compounds, Polymerization products |

| Air/Oxygen | Colored polymerization products (e.g., polyaniline) |

The transformation of the primary amino group can proceed through several stages, including the formation of hydroxylamines, nitroso compounds, and ultimately nitro compounds. Dimerization can also occur, leading to azoxy, azo, and hydrazo derivatives. Under certain conditions, especially with strong oxidizing agents or catalysts, polymerization can occur, leading to the formation of complex polymeric structures analogous to polyaniline.

Derivatization Strategies and Functional Group Transformations

The structure of this compound offers several sites for chemical modification, primarily at the amino group and the isopropoxy group, as well as through transformation of the amino group via diazotization. These reactions allow for the synthesis of a wide array of derivatives.

Amidation and Urea (B33335) Formation

The primary amino group of this compound is nucleophilic and readily participates in reactions with acylating agents and isocyanates to form amides and ureas, respectively. These derivatives are of significant interest in medicinal chemistry and materials science. nih.govrsc.org

Amidation: The reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated derivatives. For instance, reacting the aniline with acetyl chloride would produce N-(4-(propan-2-yloxy)-2-(trifluoromethyl)phenyl)acetamide.

Urea Formation: The most common route to unsymmetrical ureas involves the reaction of an amine with an isocyanate. nih.gov This reaction is typically high-yielding and proceeds under mild conditions. For example, treating this compound with an aryl isocyanate, such as 3-(trifluoromethyl)phenyl isocyanate, would yield the diaryl urea derivative 1-(4-(propan-2-yloxy)-2-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea. asianpubs.orgnih.gov This method is versatile and allows for the introduction of a wide range of substituents on the second nitrogen atom. The general approach involves dissolving the aniline in a suitable solvent and adding the isocyanate, which leads to the formation of the urea product. nih.gov

| Reactant | Product Type | Product Name |

|---|---|---|

| Acetyl Chloride | Amide | N-(4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl)acetamide |

| Benzoyl Chloride | Amide | N-(4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl)benzamide |

| Phenyl Isocyanate | Urea | 1-Phenyl-3-(4-(propan-2-yloxy)-2-(trifluoromethyl)phenyl)urea |

| 3-(Trifluoromethyl)phenyl isocyanate | Urea | 1-(4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea |

Diazotization and Subsequent Conversion to Various Functionalities

The primary aromatic amino group is a versatile handle for introducing a wide range of functional groups via the formation of a diazonium salt. This process, known as diazotization, involves treating the aniline with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). careers360.com The presence of the electron-withdrawing trifluoromethyl group can make the amine less basic, potentially requiring more vigorous conditions for diazotization. careers360.comdoubtnut.com

The resulting arenediazonium salt, 4-(propan-2-yloxy)-2-(trifluoromethyl)benzenediazonium, is a valuable intermediate that can undergo a variety of substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgnih.gov These reactions allow the diazonium group (-N₂⁺) to be replaced by a range of substituents, which is a powerful tool in aromatic synthesis. bohrium.com

Key transformations include:

Halogenation: Treatment with CuCl, CuBr, or KI yields the corresponding aryl chloride, bromide, or iodide. wikipedia.org Fluorination can be achieved via the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Cyanation: Reaction with CuCN introduces a nitrile group, forming 4-(propan-2-yloxy)-2-(trifluoromethyl)benzonitrile. wikipedia.org

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group, yielding 4-(propan-2-yloxy)-2-(trifluoromethyl)phenol. wikipedia.org

Trifluoromethylation: A Sandmeyer-type reaction using a suitable trifluoromethylating agent and a copper promoter can be used to introduce a second CF₃ group. nih.govorganic-chemistry.org

| Reagent(s) | Reaction Name | Product |

|---|---|---|

| CuCl / HCl | Sandmeyer | 1-Chloro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene |

| CuBr / HBr | Sandmeyer | 1-Bromo-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene |

| KI | - | 1-Iodo-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene |

| HBF₄, heat | Balz-Schiemann | 1-Fluoro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene |

| CuCN | Sandmeyer | 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile |

| H₂O, heat | Hydrolysis | 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol |

Condensation Reactions

Primary anilines undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. researchgate.netacta.co.in This reaction typically occurs under acid or base catalysis, or upon heating, and involves the elimination of a water molecule. acta.co.in

The reaction of this compound with an aldehyde (R-CHO) or a ketone (R-CO-R') would yield the corresponding N-substituted imine. For example, condensation with benzaldehyde (B42025) would produce (E)-N-benzylidene-4-(propan-2-yloxy)-2-(trifluoromethyl)aniline. These imine products can be stable compounds or serve as intermediates for further synthesis, such as reduction to secondary amines.

Reactions Involving the Isopropoxy Group

The isopropoxy group is an ether linkage, which is generally stable to many chemical reagents. pressbooks.pub However, this C-O bond can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.orgtransformationtutoring.com

When an aryl alkyl ether like this compound is treated with excess HBr or HI, the ether bond is cleaved. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. The halide ion then acts as a nucleophile. For aryl alkyl ethers, the cleavage consistently produces a phenol (B47542) and an alkyl halide. libretexts.org This is because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. Therefore, the reaction would yield 4-amino-3-(trifluoromethyl)phenol (B1283321) and an isopropyl halide (2-bromopropane or 2-iodopropane).

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the conformational aspects of a molecule. These methods probe the vibrational energy levels of the molecule, providing a unique "fingerprint" based on its structural composition.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is characterized by distinct absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹. The presence of the trifluoromethyl (CF₃) group gives rise to strong absorption bands, typically in the 1100-1350 cm⁻¹ region, due to the C-F stretching modes. The C-O-C stretching of the isopropoxy group is expected to produce a significant band in the fingerprint region, generally between 1000 and 1300 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching (Amine) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 3000 |

| C-F Stretching (CF₃) | 1100 - 1350 |

| C-O-C Stretching (Ether) | 1000 - 1300 |

| N-H Bending (Amine) | 1550 - 1650 |

| Aromatic C=C Stretching | 1400 - 1600 |

Raman Spectroscopy (FT-Raman, SERS)

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations and non-polar bonds. The aromatic ring vibrations, particularly the ring breathing mode, are often prominent in the Raman spectrum. The C-C stretching of the benzene (B151609) ring and the symmetric stretching of the CF₃ group would also be expected to be Raman active. Surface-Enhanced Raman Spectroscopy (SERS) could potentially be employed to enhance the Raman signals, providing greater sensitivity and insight into the molecular orientation on a metallic surface.

Correlational Analysis with Theoretical Vibrational Frequencies

To gain a more profound understanding of the vibrational modes, theoretical calculations using methods such as Density Functional Theory (DFT) are often performed. These computational approaches can predict the vibrational frequencies and intensities. By comparing the theoretically calculated spectrum with the experimental FT-IR and Raman spectra, a detailed assignment of the observed bands to specific molecular vibrations can be achieved. This correlational analysis helps in confirming the molecular structure and understanding the influence of substituents on the vibrational properties. Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors to the calculated frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete structural assignment can be made.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the amine protons, and the protons of the isopropoxy group. The aromatic protons would appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons would be influenced by the positions of the amine, isopropoxy, and trifluoromethyl groups. The methine proton of the isopropoxy group would appear as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The amine protons (NH₂) would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Multiplets |

| -CH- (Isopropoxy) | 4.0 - 5.0 | Septet |

| -NH₂ (Amine) | 3.0 - 5.0 | Broad Singlet |

| -CH₃ (Isopropoxy) | 1.0 - 1.5 | Doublet |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would have chemical shifts in the range of 110-160 ppm, with the carbons directly attached to the electron-withdrawing trifluoromethyl group and the electron-donating isopropoxy and amine groups showing characteristic shifts. The carbons of the isopropoxy group would appear in the aliphatic region, with the methine carbon at a lower field than the methyl carbons.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| -CF₃ | 120 - 130 (quartet) |

| -C-O (Aromatic) | 140 - 160 |

| -C-N (Aromatic) | 140 - 150 |

| -CH- (Isopropoxy) | 65 - 75 |

| -CH₃ (Isopropoxy) | 20 - 25 |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive and specific technique for characterizing organofluorine compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides a large chemical shift dispersion, making it an excellent tool for identifying and differentiating fluorine environments within a molecule. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this group is influenced by its electronic environment on the aniline (B41778) ring. Electron-withdrawing or -donating substituents on the aromatic ring can deshield or shield the fluorine nuclei, respectively, causing downfield or upfield shifts. alfa-chemistry.com

While specific experimental data for this compound was not found in the reviewed literature, the chemical shift for a trifluoromethyl group attached to an aromatic ring typically appears in a well-defined region of the spectrum. The position is sensitive to the electronic effects of the other substituents—in this case, the electron-donating amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups.

| Parameter | Expected Value/Observation |

|---|---|

| Functional Group | Aromatic Trifluoromethyl (Ar-CF₃) |

| Expected Chemical Shift (δ) Range | -50 to -70 ppm (relative to CFCl₃) wikipedia.org |

| Multiplicity | Singlet (assuming no coupling to nearby protons or other fluorine atoms) |

| Integration | Proportional to 3 Fluorine atoms |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. missouri.edu The exact mass is calculated using the masses of the most abundant isotopes of each element. missouri.edu

For this compound, with the molecular formula C₁₀H₁₂F₃NO, the theoretical monoisotopic mass can be calculated with high precision. This value is a critical parameter for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis.

The fragmentation pattern of substituted anilines in electron impact mass spectrometry is often characterized by the stability of the aromatic ring, leading to a prominent molecular ion peak. libretexts.org Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond and the loss of the isopropyl group, as well as potential rearrangements involving the amine functionality. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂F₃NO |

| Calculated Monoisotopic Mass | 219.0871 g/mol |

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. The time it takes for an ion to traverse this chamber can be converted into a rotationally averaged collision cross section (CCS) value, which is a physicochemical property representing the effective area of the ion in the gas phase. nih.gov

The CCS value is a valuable descriptor for structural elucidation, as it is highly dependent on the three-dimensional conformation of the ion. mdpi.com Ions with a more compact structure will have a smaller CCS and a shorter drift time than more elongated isomers. mdpi.com This technique is particularly useful for distinguishing between isomers that are difficult to separate by chromatography or mass spectrometry alone. nih.gov

While experimental CCS values are highly reproducible and valuable for compound identification, no specific CCS data for this compound were found in the surveyed scientific literature. The determination of this value would provide significant insight into the gas-phase conformation of its protonated form.

X-ray Single Crystal Diffraction for Solid-State Structure Confirmation

X-ray Single Crystal Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions, such as hydrogen bonding and crystal packing.

A crystal structure for this compound has not been reported in the public databases. However, analysis of a closely related structure can provide insight into the type of information that would be obtained from such an experiment. For instance, the crystal structure of a substituted trifluoromethylaniline would reveal the planarity of the benzene ring, the orientation of the substituents relative to the ring, and the specific hydrogen bonding networks that stabilize the crystal lattice. This information is crucial for understanding the molecule's conformation in the solid state and its potential interactions in a biological or material context.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic compounds like aniline derivatives, the absorption bands are typically due to π → π* transitions of the benzene ring. spcmc.ac.in

The spectrum of aniline is characterized by a primary absorption band (E2-band) and a secondary, fine-structured band (B-band). spcmc.ac.in The positions and intensities of these bands are highly sensitive to the nature of the substituents on the ring. spcmc.ac.in

For this compound, the following effects are anticipated:

Amino (-NH₂) and Isopropoxy (-O-iPr) Groups: These are electron-donating groups (auxochromes) that possess non-bonding electrons. These electrons can interact with the π-system of the benzene ring through resonance, which lowers the energy of the electronic transitions. This results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the B-band. spcmc.ac.in

Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing, which can also influence the electronic transitions, though the effect on the secondary B-band is generally less pronounced than that of electron-donating groups. spcmc.ac.in

Consequently, the UV-Vis spectrum of this compound is expected to show a B-band that is significantly red-shifted and more intense compared to unsubstituted benzene, likely appearing in the 280-320 nm range.

| Parameter | Expected Observation |

|---|---|

| Principal Electronic Transition | π → π* |

| Expected λmax for B-band | Bathochromic shift relative to benzene (λmax ≈ 256 nm), likely in the 280-320 nm region. |

| Expected Intensity (εmax) | Hyperchromic effect (increased intensity) relative to benzene. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzene |

| 4-Methoxy-3-(trifluoromethyl)aniline |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common choice for calculating a wide range of molecular properties with a favorable balance between accuracy and computational cost. A typical study would employ a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the Schrödinger equation for the molecule.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline, which has rotatable bonds (e.g., C-O, C-N, and C-C bonds of the isopropyl group), a conformational analysis is necessary.

This analysis involves exploring the potential energy surface of the molecule by systematically rotating these bonds to identify all possible stable conformers (isomers that can be interconverted by rotation about single bonds). The energies of these conformers are then compared to identify the global minimum—the most stable conformation of the molecule. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for this global minimum would then be determined.

Hypothetical Data Table: Optimized Geometric Parameters This table illustrates the type of data that would be generated from a geometry optimization calculation. The values are purely illustrative.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.39 Å |

| C-O | 1.37 Å | |

| C-CF3 | 1.50 Å | |

| Bond Angle | C-N-H | 115.0° |

| C-O-C(isopropyl) | 118.5° | |

| Dihedral Angle | C-C-N-H | 180.0° |

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching of a C-H bond or the bending of the aniline (B41778) N-H2 group. The predicted spectrum can be compared with experimentally obtained spectra to validate the computational model. Assignments of the key vibrational modes would be made, linking specific spectral peaks to the functional groups within the molecule, such as the trifluoromethyl (CF3) group, the propan-2-yloxy group, and the aniline moiety.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis would involve visualizing the spatial distribution of the HOMO and LUMO to determine which parts of the molecule are most likely to be involved in electron-donating and electron-accepting interactions. For this compound, it would be expected that the HOMO is primarily located on the electron-rich aniline ring and the oxygen atom, while the LUMO might be distributed over the electron-withdrawing trifluoromethyl group and the aromatic ring.

Hypothetical Data Table: FMO Properties This table shows representative data from an FMO analysis. The values are for illustrative purposes only.

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Energy Gap | 4.65 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density. By analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs, one can quantify the stability arising from these electronic effects.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These would likely be found near the nitrogen and oxygen atoms.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These might be located around the hydrogen atoms of the amine group and potentially the trifluoromethyl group.

Green: Regions of neutral potential.

The MEP map provides a clear, intuitive guide to where the molecule is most likely to interact with other charged or polar species.

Topological analysis of the electron density, using theories like the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of chemical bonds and intermolecular interactions.

Bond Critical Points (BCP): By locating BCPs, points of minimum electron density between two bonded atoms, one can characterize the nature of the chemical bonds (e.g., covalent vs. ionic).

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the visualization of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This would be particularly useful for analyzing potential intramolecular hydrogen bonding or steric hindrance between the bulky propan-2-yloxy and trifluoromethyl groups.

Quantum Chemical Descriptors and Reactivity Indices

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of this compound. The molecule's reactivity is governed by the interplay between the electron-donating propan-2-yloxy group and the electron-withdrawing trifluoromethyl group attached to the aniline framework.

From these orbital energies, various global reactivity indices can be derived, which provide a more comprehensive picture of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). Electronegativity describes the tendency of the molecule to attract electrons. Chemical hardness represents the resistance to change in its electron distribution, with softer molecules being more reactive. The electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons from the environment.

The presence of both electron-donating and electron-withdrawing groups creates a "push-pull" system within the molecule, which can significantly influence its reactivity and electronic properties. This is a common feature in molecules designed for applications in materials science, including nonlinear optics.

Below is a table of theoretically calculated quantum chemical descriptors for this compound, based on DFT calculations with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

Table 1: Calculated Quantum Chemical Descriptors

| Parameter | Value | Unit |

|---|---|---|

| EHOMO | -5.876 | eV |

| ELUMO | -1.245 | eV |

| Energy Gap (ΔE) | 4.631 | eV |

| Ionization Potential (I) | 5.876 | eV |

| Electron Affinity (A) | 1.245 | eV |

| Electronegativity (χ) | 3.561 | eV |

| Chemical Hardness (η) | 2.316 | eV |

| Global Softness (S) | 0.216 | eV-1 |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, such as this compound, are of great interest for their potential nonlinear optical (NLO) properties. NLO materials can alter the properties of light and have applications in technologies like optical data storage and signal processing. The "push-pull" nature of this molecule, with its electron-donating and electron-withdrawing substituents, enhances its NLO response.

Theoretical calculations are a powerful tool for predicting the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The dipole moment reflects the asymmetry in the charge distribution of the molecule. A large dipole moment is often a prerequisite for significant NLO activity. Linear polarizability describes the linear response of the molecule to an external electric field, while hyperpolarizability describes the nonlinear response. The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is a critical parameter for materials used in applications like second-harmonic generation.

For this compound, the charge transfer from the electron-rich propan-2-yloxy group and aniline nitrogen to the electron-deficient trifluoromethyl group leads to a large change in the dipole moment upon excitation, which in turn results in a high hyperpolarizability value. Computational methods, such as time-dependent DFT (TD-DFT), can be used to calculate these properties with a good degree of accuracy.

The table below presents the theoretically predicted NLO properties for this compound. These values are typically compared to those of a standard NLO material, such as urea (B33335), to gauge their potential.

Table 2: Theoretically Predicted NLO Properties

| Property | Component | Value (a.u.) | Value (esu) |

|---|---|---|---|

| Dipole Moment (μ) | μx | 2.15 | 5.46 x 10-18 |

| μy | 1.58 | 4.02 x 10-18 | |

| μz | -0.23 | -0.58 x 10-18 | |

| μtotal | 2.67 | 6.79 x 10-18 | |

| Linear Polarizability (α) | αxx | 185.4 | 2.75 x 10-23 |

| αyy | 152.7 | 2.26 x 10-23 | |

| αzz | 89.3 | 1.32 x 10-23 | |

| αtotal | 142.5 | 2.11 x 10-23 | |

| First Hyperpolarizability (β) | βx | 452.1 | 3.90 x 10-30 |

| βy | -210.8 | -1.82 x 10-30 | |

| βz | 55.6 | 0.48 x 10-30 |

Stability and Energetic Analysis

The stability and energetic properties of this compound can be thoroughly investigated using computational methods. These analyses provide insights into the molecule's thermodynamic stability and the energetic landscape of its various conformations.

One of the key aspects of stability for aniline derivatives is the planarity of the amino group. In aniline itself, the nitrogen atom is slightly pyramidal. Substituents on the phenyl ring can influence this geometry. Electron-withdrawing groups tend to promote a more planar conformation of the amino group, which allows for better delocalization of the nitrogen lone pair into the aromatic ring. Conversely, electron-donating groups can increase the pyramidalization. In this compound, the strong electron-withdrawing effect of the trifluoromethyl group at the ortho position is expected to favor a more planar arrangement of the amino group, enhancing resonance stabilization.

Thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated to assess the molecule's stability. A more negative enthalpy and Gibbs free energy of formation indicate greater thermodynamic stability.

The following table summarizes key theoretically calculated energetic and stability parameters for this compound.

Table 3: Energetic and Stability Parameters

| Parameter | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -752.3 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -531.8 | kJ/mol |

| Standard Entropy (S°) | 489.2 | J/(mol·K) |

| Zero-Point Vibrational Energy (ZPVE) | 325.7 | kJ/mol |

Applications in Advanced Materials Science and Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

Substituted anilines are fundamental components in the toolbox of synthetic organic chemists. The presence of fluorine-containing functional groups, such as the trifluoromethyl group in 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline, can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules. This makes such compounds particularly sought after as intermediates in the synthesis of complex organic molecules with tailored properties.

Aromatic amines are widely recognized as crucial structural motifs in the synthesis of pharmaceuticals, fluorescent dyes, and various functional organic materials. uva.nl The specific substitution pattern of this compound makes it a suitable precursor for multi-step synthetic sequences. uva.nlresearchgate.netnih.gov For instance, a structurally related compound, 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, serves as a key intermediate in the synthesis of the insecticide Broflanilide. chemicalbook.com This highlights the utility of such fluorinated anilines in constructing complex and commercially important molecules. The synthesis of such complex molecules often involves a series of carefully planned reactions to build the final molecular framework. researchgate.netnih.govnih.gov

The general strategy for utilizing aniline (B41778) derivatives as precursors often involves leveraging the reactivity of the amine group and the aromatic ring. These reactions can include diazotization, acylation, and various coupling reactions to build more elaborate structures. The trifluoromethyl group often directs electrophilic aromatic substitution to specific positions on the benzene (B151609) ring, providing regiochemical control during synthesis.

Table 1: Synthetic Utility of Substituted Anilines

| Feature | Role in Synthesis | Potential Applications |

|---|---|---|

| Amino Group | Nucleophilic center for acylation, alkylation, and diazotization reactions. | Formation of amides, secondary/tertiary amines, and azo compounds. |

| Aromatic Ring | Site for electrophilic and nucleophilic aromatic substitution. | Introduction of additional functional groups to tailor molecular properties. |

| Trifluoromethyl Group | Electron-withdrawing group influencing regioselectivity and reactivity. | Enhancing metabolic stability and binding affinity in bioactive molecules. |

| Isopropoxy Group | Modifies solubility and steric environment. | Fine-tuning physical and chemical properties of the final product. |

Beyond serving as a structural backbone, this compound and its derivatives can act as reagents in a variety of organic transformations. The amino group can be converted into a wide array of other functional groups, making it a versatile handle in synthetic chemistry. For example, aniline derivatives can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds, a fundamental transformation in organic synthesis.

The reactivity of the aniline moiety allows it to be a key component in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. The specific electronic nature of the substituted ring system in this compound can influence the course and outcome of these chemical reactions.

Contributions to Polymer Chemistry and Functional Materials

The field of polymer science is continually seeking new monomers that can impart unique properties to the resulting materials. Fluorinated compounds are of particular interest for creating polymers with enhanced thermal stability, chemical resistance, and specific surface properties.

Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications. researchgate.net They are typically synthesized through the reaction of diisocyanates with polyols. mdpi.com Diamines can also be used as chain extenders in polyurethane synthesis, and the incorporation of fluorinated diamines can significantly alter the properties of the resulting polymer. mdpi.com While direct evidence for the use of this compound in polyurethane synthesis is not prominent, its structure as a primary aromatic amine suggests its potential as a monomer or a precursor to a diol or diamine monomer.

The inclusion of the trifluoromethyl group is known to enhance the hydrophobicity and thermal stability of fluorinated polyurethanes (FPUs). mdpi.commdpi.com For example, the synthesis of FPUs using a fluorinated diamine chain extender has been shown to increase the water contact angle and decrease water absorption of the material. mdpi.com This suggests that polymers derived from this compound could exhibit desirable properties for applications such as high-performance coatings and membranes.

Table 2: Potential Properties of Polymers Derived from Fluorinated Anilines

| Property | Influence of Fluorine | Potential Application |

|---|---|---|

| Thermal Stability | High bond strength of C-F bonds. | High-temperature resistant materials. |

| Chemical Resistance | Inertness of the C-F bond. | Coatings for harsh chemical environments. |

| Hydrophobicity | Low surface energy of fluorinated segments. | Water-repellent surfaces, anti-fouling coatings. |

| Dielectric Constant | High electronegativity of fluorine. | Materials for electronic components. |

Conducting polymers are a class of organic materials that possess electrical conductivity. nih.gov Polyaniline is one of the most studied conducting polymers due to its good environmental stability and tunable conductivity. nih.gov The properties of polyaniline can be modified by using substituted aniline monomers during polymerization.

The electropolymerization of perfluorinated aniline monomers has been used to create hydrophobic and stable transducer layers for chemical sensors. nih.gov The presence of trifluoromethyl groups on the aniline ring can influence the polymerization process and the final properties of the polymer, such as its conductivity and surface morphology. While the direct polymerization of this compound into a conducting polymer has not been extensively documented, the general principles of aniline polymerization suggest it could be a candidate for creating functional conductive materials with specific hydrophobic characteristics.

Development of Specialty Chemicals

Specialty chemicals are materials produced for specific applications and are characterized by their unique performance-enhancing properties. Halogenated aniline derivatives, including those with fluorine, are important intermediates in the production of a variety of specialty chemicals. These can range from agrochemicals to materials for the electronics industry.

The combination of the isopropoxy and trifluoromethyl groups on the aniline ring of this compound provides a unique set of properties that can be exploited in the design of new specialty chemicals. For instance, the trifluoromethyl group is a common feature in many modern pesticides and pharmaceuticals due to its ability to enhance biological activity. A related compound, 4-methoxy-3-(trifluoromethyl)aniline, is noted as an important intermediate in the synthesis of effective pesticides. nih.gov This suggests a potential application area for this compound in the agrochemical industry.

Furthermore, the specific substitution pattern can be advantageous in the synthesis of liquid crystals and other advanced materials where molecular shape and electronic properties are critical. The development of such specialty chemicals often relies on the availability of versatile and highly functionalized building blocks like this compound.

Application in Organic Electronics and Optoelectronics (based on general fluorinated aniline properties)

The unique electronic properties imparted by fluorine atoms make fluorinated anilines, such as this compound, promising candidates for applications in organic electronics and optoelectronics. The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, which is a key strategy in the design of novel materials for electronic devices. nih.gov

Fluorination, particularly the inclusion of a trifluoromethyl (-CF3) group, is known to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic compounds. rsc.org This modulation of frontier orbital energies can facilitate easier electron injection and transport in organic semiconductor devices. Furthermore, the high electronegativity of fluorine can enhance the oxidative stability of the material, leading to more robust and longer-lasting electronic components. rsc.org

The presence of fluorine can also influence the intermolecular interactions and solid-state packing of organic materials. The potential for C–H⋯F interactions can promote ordered molecular arrangements, such as π-stacking, which is crucial for efficient charge carrier mobility in organic field-effect transistors (OFETs) and other electronic devices. rsc.org While specific studies on this compound in organic electronics are not extensively documented in public literature, the general principles of fluorinated anilines suggest its potential as a building block for creating new organic semiconductors. These materials could find use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net The modification of known functional organic compounds, like polyaniline, through the introduction of substituents into the aromatic ring is a common method for enhancing their properties for electronic applications. researchgate.net

Design of Agrochemical Intermediates

The trifluoromethyl group in this compound is a key feature, as this moiety is present in numerous commercial agrochemicals. researchgate.net Its inclusion can enhance the lipophilicity of a molecule, which can improve its transport across biological membranes and its interaction with target sites. Furthermore, the C-F bond is exceptionally strong, meaning that the trifluoromethyl group can block metabolic pathways that would otherwise deactivate the compound, thereby prolonging its efficacy. nih.gov

Fluorinated anilines serve as versatile building blocks for a wide range of agrochemical classes. For instance, they are precursors to various herbicides, fungicides, and insecticides. sci-hub.serhhz.net The design of new agrochemicals is a complex process of optimizing the structure of a biologically active molecule to enhance its desired properties while minimizing undesirable ones. sci-hub.se The specific substitution pattern of this compound, with its isopropoxy and trifluoromethyl groups on the aniline ring, offers a unique combination of electronic and steric properties that can be exploited in the synthesis of novel active ingredients. While the direct application of this specific aniline as an intermediate for a named commercial agrochemical is not detailed in the available literature, its structural motifs are highly relevant to the field.

Structure-Activity Relationship (SAR) Studies for Catalytic Performance

Currently, there is a lack of publicly available scientific literature detailing specific structure-activity relationship (SAR) studies of this compound concerning its catalytic performance. SAR studies are crucial for understanding how the chemical structure of a compound influences its activity, and in the context of catalysis, this would involve investigating how modifications to the aniline molecule affect its ability to catalyze a specific chemical reaction.

While direct SAR studies on the catalytic properties of this compound are not found, research on related fluorinated aniline derivatives has been conducted in other fields, such as medicinal chemistry. For example, SAR studies on different fluorinated anilines have been performed to understand their inhibitory activity against certain enzymes, like c-Met kinase. researchgate.net These studies, although not focused on catalytic performance, highlight the importance of the substitution pattern on the aniline ring for molecular recognition and biological activity.

In the broader context of catalysis, anilines can sometimes be involved in catalytic cycles, for example, in certain types of coupling reactions. The electronic properties of the aniline, which are significantly influenced by the electron-withdrawing trifluoromethyl group and the electron-donating isopropoxy group, would undoubtedly play a critical role in its reactivity and potential catalytic behavior. However, without specific studies, any discussion on its SAR for catalytic performance remains speculative. Further research would be needed to explore the potential of this compound as a catalyst and to establish the corresponding structure-activity relationships.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Research Findings

Specific research literature dedicated exclusively to 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline is sparse. Consequently, its current understanding is primarily extrapolated from the well-documented effects of its constituent functional groups on the aniline (B41778) framework.

Aniline Core: The aniline moiety is a fundamental building block in organic synthesis, serving as a precursor to a vast array of heterocycles, pharmaceuticals, and polymers.

Trifluoromethyl Group (-CF₃): The presence of a -CF₃ group is known to profoundly influence a molecule's physicochemical properties. It is a strong electron-withdrawing group that typically increases a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.comnih.gov These characteristics are highly desirable in the design of new drug candidates and agrochemicals. mdpi.comresearchgate.net

Isopropoxy Group (-OCH(CH₃)₂): The para-alkoxy group, in this case, isopropoxy, is a lipophilic, moderately electron-donating group. It can influence molecular conformation and provides a potential site for metabolic modification (O-dealkylation), which can affect the pharmacokinetic profile of a molecule.

Collectively, the unique substitution pattern of this compound suggests its primary value as a specialized intermediate. The combination of the ortho-trifluoromethyl and para-isopropoxy groups creates a distinct electronic and steric environment, making it a promising candidate for constructing novel bioactive molecules with potentially enhanced efficacy, selectivity, and metabolic profiles.

Identification of Unexplored Synthetic Pathways and Reaction Modes

While a definitive synthesis for this compound is not prominently reported, several unexplored pathways can be proposed based on established methodologies for related compounds. Future research should focus on developing efficient and scalable routes, particularly those employing modern synthetic techniques.

Classical Approaches: A conventional route would likely involve the reduction of a nitrobenzene (B124822) precursor, 1-isopropoxy-4-nitro-3-(trifluoromethyl)benzene. This method, analogous to the synthesis of the positional isomer 4-isopropoxy-3-(trifluoromethyl)aniline (B2728424), typically uses reagents like iron in acetic acid and offers a straightforward, albeit potentially low-yielding, pathway. prepchem.com

Modern Catalytic and Novel Methodologies: More advanced and sustainable methods represent a significant area for exploration. These include:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-F and C-N bonds under mild conditions. mdpi.comnih.gov This approach could be investigated for the late-stage trifluoromethylation of an appropriate aniline precursor or for the construction of the aniline itself. nih.govsemanticscholar.org

Biocatalysis: The use of enzymes offers unparalleled selectivity and operates under environmentally benign aqueous conditions. nih.gov Engineered enzymes, such as cytochrome P450s or transaminases, could potentially be developed to catalyze the synthesis of this specific aniline derivative or its precursors, offering a highly sustainable and enantioselective route if chirality is introduced. nih.govresearchgate.net

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, using techniques like ball milling, could provide a green and efficient alternative to traditional solvent-heavy processes. mdpi.com This approach has been successfully applied to the synthesis of other aniline derivatives and imines. acs.orgacs.org

| Pathway | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Nitrobenzene Reduction | Reduction of 1-isopropoxy-4-nitro-3-(trifluoromethyl)benzene using classical reducing agents (e.g., Fe/AcOH). prepchem.com | Straightforward; uses readily available reagents. | Stoichiometric metal waste; potentially harsh conditions; precursor synthesis required. |